4-(Aminomethyl)-2-ethoxyphenol hydrochloride
Overview
Description
4-(Aminomethyl)benzonitrile hydrochloride is a laboratory chemical . It can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Synthesis Analysis
An advantageous process is provided for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid and subsequently obtaining the methyl .
Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)benzonitrile hydrochloride is C8H9ClN2 .
Chemical Reactions Analysis
The Mannich reaction is a well-known one-step method for introducing an aminoalkyl moiety by electrophilic substitution . This reaction is often used for drug design and for the synthesis of pharmacologically important molecules .
Physical and Chemical Properties Analysis
The physical state of 4-(Aminomethyl)benzonitrile hydrochloride is solid . The molecular weight is 168.62 .
Scientific Research Applications
Novel Gene Cluster for Degradation of Environmental Contaminant
A study identified a novel gene cluster in Rhodococcus opacus SAO101 responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used in medicine and pesticide manufacturing. This research highlights the genetic basis for bacterial degradation of toxic compounds and its potential application in bioremediation technologies (Kitagawa, Kimura, & Kamagata, 2004).
Fluorescence Derivatization Reagent for Aromatic Aldehydes
2-Amino-4,5-ethylenedioxyphenol was found to be effective as a precolumn fluorescence derivatization reagent for detecting aromatic aldehydes in liquid chromatography. This could be relevant for analytical methods in various scientific fields, including environmental monitoring and pharmaceutical analysis (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
High-Ceiling Diuretics from Aminomethyl Derivatives
Research on Mannich bases and aminomethyl derivatives of specific compounds showed potential as high-ceiling diuretics, illustrating the chemical modifications that affect saluretic and diuretic activities. While this study is related to pharmaceuticals, it provides insight into the structural-activity relationship of such compounds (Lee et al., 1984).
Synthesis and Characterization of Aromatic Compounds
A study focused on the synthesis and characterization of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol showcases the methodologies for producing complex fluorinated aromatic compounds, which have applications in material science and pharmaceuticals (Wen Zi-qiang, 2007).
Nanoparticle-Loaded Poly(ethylene imine) Composite Hydrogels
Research demonstrated the synthesis of Ag/Pd nanoparticle-loaded poly(ethylene imine) composite hydrogels for catalytic reduction of 4-nitrophenol. This study suggests applications in organic catalytic degradation and wastewater treatment, indicating the environmental and catalytic importance of such composite materials (Feng et al., 2020).
Safety and Hazards
Mechanism of Action
- By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, prolonging their action .
- Methylphenidate’s beneficial effects on sustaining attention may also involve alpha-1 adrenergic receptor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Methylphenidate is well-absorbed orally (bioavailability of 96%). It crosses the blood-brain barrier and distributes widely in tissues. Primarily metabolized by liver enzymes (CYP2D6 and CYP3A4). Elimination occurs mainly via urine. Individual variations in metabolism affect bioavailability .
Result of Action
Action Environment
Properties
IUPAC Name |
4-(aminomethyl)-2-ethoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-12-9-5-7(6-10)3-4-8(9)11;/h3-5,11H,2,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHFIWRLIIZZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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